Palmitamidopropyl diethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
67806-13-7 |
|---|---|
Molecular Formula |
C23H48N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]hexadecanamide |
InChI |
InChI=1S/C23H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(5-2)6-3/h4-22H2,1-3H3,(H,24,26) |
InChI Key |
DYAVLIWAWOZKBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCN(CC)CC |
Other CAS No. |
67806-13-7 |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction Mechanism:
Key Parameters:
The reaction is typically conducted under nitrogen atmosphere to prevent oxidation. Excess amine (5–50%) may be used to drive the reaction to completion . Water removal via nitrogen sparging or vacuum is critical to achieving low residual acid levels (<0.1 meq/gm) .
Reaction By-Products and Impurities
-
Unreacted Starting Materials : Residual palmitic acid or DEAPA may persist if stoichiometry or reaction conditions are suboptimal. Analytical methods like titration or HPLC are used to monitor residual acid .
-
Oxidation Products : Under oxidative conditions, PDEA may form amine oxides (e.g., this compound oxide) .
-
Degradation : Hydrolysis of the amide bond can occur under strongly acidic or alkaline conditions, regenerating palmitic acid and DEAPA .
Quaternization
PDEA can be protonated in acidic media to form cationic surfactants :
This property is exploited in cosmetic formulations for antistatic and conditioning effects .
Oxidation to Amine Oxide
Exposure to hydrogen peroxide or other oxidants yields This compound oxide :
This derivative exhibits enhanced water solubility and surfactant properties .
Research Gaps and Limitations
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